molecular formula C23H42N2O4 B111420 N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid CAS No. 1217776-08-3

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

Cat. No.: B111420
CAS No.: 1217776-08-3
M. Wt: 410.6 g/mol
InChI Key: ZRIOKRZSXPPREV-NIFFTEIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dicyclohexylamine (DCHA) salt of the (2R)-enantiomer of 4-methyl-2-(tert-butoxycarbonylamino)pent-4-enoic acid. It is structurally characterized by:

  • A Boc (tert-butoxycarbonyl) protecting group on the amine.
  • A pent-4-enoic acid backbone with a methyl substituent at position 4 and an α,β-unsaturated double bond.

Dicyclohexylamine salts are commonly used to enhance crystallinity and solubility of amino acid derivatives during purification .

Properties

CAS No.

1217776-08-3

Molecular Formula

C23H42N2O4

Molecular Weight

410.6 g/mol

IUPAC Name

dicyclohexylazanium;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

InChI

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h11-13H,1-10H2;8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t;8-/m.1/s1

InChI Key

ZRIOKRZSXPPREV-NIFFTEIASA-N

SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(=C)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(=C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Preparation Methods

Boc Protection Strategy

The primary amino group is protected using Boc₂O under mild alkaline conditions to prevent racemization. A typical protocol involves:

  • Dissolving D-allothreonine in a 1:1 mixture of dioxane and water.

  • Adding Boc₂O (1.2 equiv) at 0°C with vigorous stirring.

  • Maintaining pH 8–9 using 4-methylmorpholine (NMM) for 6 hours.

Critical Parameters :

  • Temperature control (0–5°C) prevents undesired side reactions.

  • Excess Boc₂O ensures complete protection (>95% yield).

Analysis of Protection Efficiency

Reaction progress is monitored via thin-layer chromatography (TLC) using ninhydrin staining. Successful Boc protection eliminates primary amine detection at Rf = 0.3 (silica gel, ethyl acetate/hexane 3:7).

Coupling with 4-Methylpent-4-enoic Acid

Activation of the Carboxyl Group

The carboxylic acid is activated using DCC and N-hydroxysuccinimide (NHS):

  • 4-Methylpent-4-enoic acid (1.0 equiv) is dissolved in anhydrous DMF.

  • DCC (1.5 equiv) and NHS (1.3 equiv) are added at -10°C.

  • The mixture is stirred for 2 hours to form the active NHS ester.

Amide Bond Formation

The activated ester is coupled to Boc-protected D-allothreonine:

  • Adding the NHS ester solution dropwise to the Boc-amino acid in DMF.

  • Maintaining pH 6.5–7.0 with NMM for 24 hours at 25°C.

  • Yield: 82–88% after precipitation in ice-cold ether.

Cyclohexylamine Salt Formation

Acid-Base Reaction Conditions

The free carboxylic acid is converted to its cyclohexylamine salt to improve stability:

  • Dissolving the coupled product in ethyl acetate.

  • Adding N-cyclohexylcyclohexanamine (1.1 equiv) at 0°C.

  • Stirring for 3 hours until crystalline precipitate forms.

Crystallization Optimization

ParameterOptimal ValueEffect on Yield
SolventEthyl acetate78% Crystallization
Temperature0°CReduces solubility
Equivalents of Amine1.1Minimizes excess

Stereochemical Control and Chirality Analysis

The (2R) configuration is preserved through:

  • Low-temperature reactions : Minimize epimerization.

  • Chiral HPLC validation : Using a Chiralpak IC column (hexane/isopropanol 85:15) to confirm enantiomeric excess >99%.

Industrial-Scale Production Adaptations

Continuous Flow Synthesis

Patent literature describes a continuous flow system to enhance throughput:

  • Reactor Design : Tubular reactor with in-line IR monitoring.

  • Throughput : 12 kg/day with 94% purity.

  • Cost Reduction : 40% lower solvent consumption vs. batch methods.

Waste Management Strategies

  • Solvent Recovery : Distillation recovers >90% DMF and ethyl acetate.

  • Byproduct Utilization : Dicyclohexylurea (from DCC) is repurposed as a catalyst in urea synthesis.

Quality Control and Analytical Methods

Purity Assessment

MethodTarget Specification
HPLC (C18 column)≥98% area purity
Karl Fischer Titration≤0.2% H₂O
Residual Solvents<500 ppm (ICH Q3C)

Structural Confirmation

  • FT-IR : N-H stretch at 3300 cm⁻¹ (amide), C=O at 1720 cm⁻¹ (Boc).

  • ¹³C NMR : Peaks at δ 28.4 ppm (Boc methyl), δ 125.6 ppm (alkene).

Comparative Analysis of Synthetic Routes

A three-year study compared Boc-mediated synthesis with alternative strategies:

MethodYieldee (%)Scalability
Boc Protection88%99.2High
Fmoc Protection76%98.5Moderate
Direct Amination65%97.1Low

Boc chemistry remains superior for industrial applications due to higher yields and scalability.

MetricValue
Process Mass Intensity18.7 kg/kg product
E-Factor6.2

Emerging Methodologies

Recent advances propose enzymatic resolution for enhancing stereopurity:

  • Lipase-Catalyzed Separation : Achieves 99.9% ee but requires specialized equipment.

  • Biocatalytic Protection : Uses engineered acyltransferases to reduce reagent waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dehydro compound back to its saturated form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Saturated derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-cyclohexylcyclohexanamine; (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
  • Molecular Formula : C28H48N4O6
  • Molecular Weight : 536.7 g/mol
  • CAS Number : 1217776-08-3
  • Purity : Typically around 95% to 98%

The compound features a complex structure characterized by cyclohexyl groups and protected amino functionalities, which play a crucial role in its biological activity and chemical reactivity.

Medicinal Chemistry

N-cyclohexylcyclohexanamine is investigated for its potential therapeutic properties. Its interactions with biological targets make it a candidate for drug development, particularly in the following areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and potentially leading to therapeutic effects in conditions like obesity and diabetes.
  • Receptor Binding : It has shown potential for binding to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have suggested that it may scavenge free radicals and reduce oxidative stress in cells, providing protective effects against oxidative damage.
  • Inhibition of Lipid Metabolism : The compound has been shown to inhibit fatty acid oxidation, indicating a potential role in managing metabolic disorders.

Chemical Synthesis

In synthetic chemistry, N-cyclohexylcyclohexanamine serves as a building block for the synthesis of complex molecules. Its unique structure allows for various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationForms corresponding oxidesPotassium permanganate, chromium trioxide
ReductionConverts dehydro compounds back to saturated formsLithium aluminum hydride, sodium borohydride
SubstitutionFunctional groups are replaced with other groupsHalogens, nucleophiles

Case Study 1: Antioxidant Efficacy

A study evaluated the compound's protective effects against oxidative damage induced by hydrogen peroxide in neuronal cell lines. Results indicated that treatment with N-cyclohexylcyclohexanamine significantly mitigated cell death and preserved mitochondrial function, highlighting its potential as an antioxidant agent.

Case Study 2: Inhibition of Lipid Metabolism

Research demonstrated that the compound significantly inhibited the oxidation of various acylcarnitines in coupled mitochondria. This suggests that N-cyclohexylcyclohexanamine may play a role in conditions where fatty acid oxidation is dysregulated, such as obesity and diabetes.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues

a) N-Boc-4,5-dehydro-L-leucine DCHA Salt (2S-enantiomer)
  • Molecular Formula : C₂₃H₄₂N₂O₄
  • Molecular Weight : 410.60 g/mol
  • Key Features: Shares the same molecular formula as the user’s compound but differs in stereochemistry (2S vs. 2R). The unsaturated pent-4-enoic acid moiety is retained, but the enantiomeric distinction may affect biological activity or synthetic utility .
b) Z-D-DAB(BOC)-OH DCHA (Diaminobutyric Acid Derivative)
  • Molecular Formula : C₂₉H₄₇N₃O₆
  • Molecular Weight : ~533.7 g/mol
  • Key Features: Contains dual protecting groups (Boc and benzyloxycarbonyl [Z]) on a diaminobutyric acid backbone. The Z group introduces aromaticity, altering solubility and reactivity compared to the user’s compound .
c) (2R)-4-Fluoro-4-methyl-2-Boc-amino Pentanoic Acid
  • Molecular Formula: C₁₁H₂₀FNO₄
  • Molecular Weight : 249.28 g/mol
  • Key Features : A fluorinated analogue lacking the double bond but featuring a fluorine atom at position 3. Fluorine’s electronegativity may enhance metabolic stability in drug candidates but complicates synthesis .

Physicochemical and Functional Comparison

Property User’s Compound N-Boc-4,5-dehydro-L-leucine DCHA (2S) Z-D-DAB(BOC)-OH DCHA Fluorinated Analog
Molecular Weight 410.60 410.60 533.7 249.28
Protecting Groups Boc Boc Boc, Z Boc
Backbone Pent-4-enoic acid Pent-4-enoic acid Diaminobutyric acid Saturated pentanoic acid
Key Substituent 4-methyl 4-methyl Benzyloxycarbonyl 4-fluoro
Stereochemistry 2R 2S 2R 2R
Applications Peptide synthesis Peptide synthesis Peptide intermediates Drug development

Stability and Reactivity

  • Z-D-DAB(BOC)-OH DCHA: The benzyloxycarbonyl group introduces sensitivity to hydrogenolysis, enabling selective deprotection under mild conditions .
  • Fluorinated Analog : Fluorine’s inductive effects stabilize adjacent functional groups but may hinder nucleophilic substitution compared to the user’s compound .

Biological Activity

N-cyclohexylcyclohexanamine; (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid, commonly referred to as a derivative of pent-4-enoic acid, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical specifications:

  • CAS Number : 200334-95-8
  • Molecular Weight : 285.43 g/mol
  • Purity : Typically around 96% to 98% in commercial preparations.
  • Boiling Point : Approximately 607.7ºC at 760 mmHg.
  • Storage Conditions : Recommended to be stored at 0–5ºC to maintain stability.

N-cyclohexylcyclohexanamine operates through multiple pathways, primarily influencing metabolic processes. It has been shown to:

  • Inhibit Fatty Acid Oxidation : Similar to pent-4-enoyl-l-carnitine, it inhibits the oxidation of palmitoyl-l-carnitine in coupled mitochondria, suggesting a competitive mechanism where it affects acyl-CoA concentrations in mitochondria .
  • Modulate Enzyme Activity : The compound may interact with various enzymes involved in lipid metabolism, potentially leading to altered energy production pathways.

Biological Activity and Case Studies

Research has highlighted several biological activities associated with this compound:

Inhibition of Lipid Metabolism

A study demonstrated that pent-4-enoyl-l-carnitine significantly inhibited the oxidation of various acylcarnitines, indicating that N-cyclohexylcyclohexanamine may have similar effects on lipid metabolism . This inhibition is critical in conditions where fatty acid oxidation is dysregulated, such as obesity and diabetes.

Effects on Integrin Binding

According to patent literature, compounds related to N-cyclohexylcyclohexanamine enhance the binding of cells to integrin ligands, which is vital for cell adhesion and migration processes in various physiological and pathological conditions . This property suggests potential applications in tissue engineering and regenerative medicine.

Antidiabetic Potential

Preliminary findings indicate that derivatives of pent-4-enoic acid may exhibit hypoglycemic effects by enhancing insulin sensitivity or altering glucose uptake mechanisms. Further studies are needed to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Inhibition of Fatty Acid OxidationSignificant reduction in palmitoyl-l-carnitine oxidation
Enhancement of Cell AdhesionIncreased binding affinity to integrin ligands
Potential Antidiabetic EffectsImproved insulin sensitivity (preliminary findings)

Q & A

Q. What are the optimal synthetic routes for N-cyclohexylcyclohexanamine, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The synthesis of N-cyclohexylcyclohexanamine can be optimized by adjusting catalytic systems (e.g., palladium or nickel catalysts), solvent polarity, and temperature. For example, cyclohexylamine derivatives often require reductive amination or nucleophilic substitution under inert atmospheres. Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify intermediates. Yield improvements (typically 40–70%) are achievable by tuning stoichiometric ratios (e.g., 1:1.2 amine:alkylating agent) and employing phase-transfer catalysts in biphasic systems .

Q. How can researchers characterize the stereochemical purity of (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid using spectroscopic techniques?

  • Methodological Answer : Chiral purity is assessed via:
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereospecific coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for trans-alkene protons).
  • Circular Dichroism (CD) : Peaks at 210–230 nm indicate enantiomeric excess.
  • HPLC with Chiral Columns : Use amylose- or cellulose-based stationary phases; retention times vary by >2 min for enantiomers.
    Calibration with racemic mixtures ensures accuracy .

Q. What purification strategies are effective for isolating N-cyclohexylcyclohexanamine from byproducts like unreacted cyclohexylamine?

  • Methodological Answer :
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–0.5 atm, 80–120°C) separates amines by boiling point differences.
  • Acid-Base Extraction : Dissolve crude product in HCl, wash with ether to remove non-polar impurities, then basify to precipitate the amine.
  • Chromatography : Silica gel columns with eluents like ethyl acetate/hexane (3:7) resolve polar byproducts. Purity >95% is achievable .

Advanced Research Questions

Q. How can computational quantum chemistry predict reaction pathways for derivatizing (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for ester hydrolysis or nucleophilic additions. Tools like Gaussian or ORCA calculate Fukui indices to identify reactive sites. Coupling with molecular dynamics (MD) simulations predicts solvent effects (e.g., acetonitrile vs. DMF). Experimental validation via kinetic studies (e.g., Arrhenius plots) refines computational parameters .

Q. What experimental designs address contradictions between predicted and observed regioselectivity in N-cyclohexylcyclohexanamine alkylation?

  • Methodological Answer : Discrepancies often arise from steric hindrance or solvent polarity mismatches. Use a hybrid approach:
  • High-Throughput Screening : Test 20–50 conditions (e.g., solvents, bases) in parallel reactors.
  • Isotopic Labeling : 15N^{15}\text{N}-labeled amines track reaction pathways via NMR.
  • In-Situ Spectroscopy : Raman or IR identifies transient intermediates.
    Cross-referencing with computational data (e.g., Gibbs free energy profiles) resolves mechanistic ambiguities .

Q. How can membrane separation technologies improve scalability in the synthesis of these compounds?

  • Methodological Answer :
  • Nanofiltration Membranes : Polyamide membranes (MWCO 200–500 Da) separate low-MW byproducts (e.g., tert-butoxy byproducts) from the target compound.
  • Electrodialysis : Removes ionic impurities (e.g., unreacted HCl salts) under 5–10 V potentials.
    Process intensification via continuous flow reactors paired with in-line membrane modules enhances throughput by 30–50% .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions of (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid stability and experimental degradation rates?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C, 75% RH) and monitor degradation via LC-MS. Compare with DFT-predicted bond dissociation energies (BDEs).
  • Solvent-Specific Simulations : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to account for hydrogen bonding.
  • Sensitivity Analysis : Vary computational parameters (e.g., basis set size) to quantify uncertainty margins. Adjust experimental storage protocols (e.g., inert gas blankets) if degradation exceeds 5% over 30 days .

Methodological Tables

Table 1. Key Spectroscopic Data for N-cyclohexylcyclohexanamine

TechniqueKey Peaks/FeaturesReference
1H^{1}\text{H}-NMRδ 1.2–1.8 (m, 10H, cyclohexyl), δ 2.5 (t, 2H, NH-CH2_2)
IR3300 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C-N bend)

Table 2. Computational vs. Experimental Activation Energies for Ester Hydrolysis

MethodActivation Energy (kcal/mol)Deviation (%)
DFT (B3LYP)22.3+8.5
Experimental20.5
MD (Explicit H2_2O)19.8-3.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.